1-Bromo-2-isocyanobenzene

Description

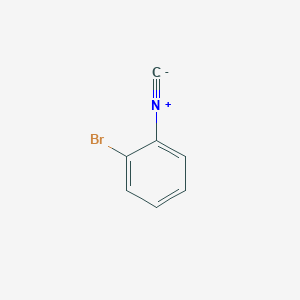

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDYPEVMVGKJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373739 | |

| Record name | 2-Bromophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183209-26-9 | |

| Record name | 1-Bromo-2-isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183209-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 1 Bromo 2 Isocyanobenzene

General Reactivity Modes of Isocyanides: Nucleophilic, Electrophilic, and Radical Character

Isocyanides, including 1-bromo-2-isocyanobenzene, are often described as chemical "chameleons" due to their ability to act as both nucleophiles and electrophiles at the terminal carbon atom. nih.govacs.org This dual reactivity stems from the electronic structure of the isocyanide group, which possesses a lone pair of electrons on the carbon atom (nucleophilic character) and low-lying π* antibonding orbitals that can accept electron density (electrophilic character). acs.org

The nucleophilic nature of the isocyanide carbon allows it to attack electrophilic centers. nih.govresearchgate.net This is a key step in many reactions, including the well-known Ugi and Passerini multicomponent reactions. nih.gov Conversely, the electrophilic character of the same carbon atom enables it to be attacked by nucleophiles. nih.gov This amphiphilic nature is a primary feature of isocyanide chemistry. acs.org

Beyond their nucleophilic and electrophilic behavior, isocyanides can also participate in radical reactions. nih.govacs.orgscripps.edu The isocyanide group can stabilize an adjacent radical, and they readily undergo radical additions. scripps.edu This mode of reactivity further expands the synthetic utility of isocyanides.

Metal-Catalyzed Cross-Coupling and Insertion Reactions

Metal-catalyzed reactions, particularly those involving transition metals, have become indispensable tools in modern organic synthesis. wiley.comnih.gov These reactions offer efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for such transformations, where the bromo substituent provides a handle for cross-coupling reactions and the isocyanide group can undergo insertion into metal-carbon bonds. mdpi.comsioc-journal.cn

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of cross-coupling and insertion chemistry. vu.nlmaastrichtuniversity.nlbris.ac.uk The predictable and versatile reactivity of palladium complexes allows for a wide range of transformations. mdpi.com In the context of this compound, palladium catalysts can facilitate reactions at both the aryl bromide and the isocyanide functional groups. A general catalytic cycle for palladium-catalyzed cross-coupling reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation or migratory insertion, and finally reductive elimination to regenerate the catalyst and yield the product. bris.ac.uk

A significant application of palladium catalysis with isocyanides is the migratory insertion of the isocyanide carbon into a palladium-carbon bond. mdpi.comsioc-journal.cnmdpi.com This process forms an imidoyl-palladium intermediate, which can then undergo further reactions. mdpi.com The propensity of isocyanides to undergo single or multiple insertions allows for the synthesis of a variety of nitrogen-containing compounds. mdpi.com

The controlled double insertion of isocyanide molecules into an aryl-palladium bond is a powerful strategy for synthesizing complex molecules. This has been successfully applied to the synthesis of α-ketoamides and α-iminonitriles from aryl halides. acs.orgnih.govresearchgate.netd-nb.info

A notable development is the TBD-switched palladium-catalyzed double isocyanide insertion reaction of aryl halides to produce α-ketoamides. researchgate.netd-nb.info This method demonstrates high efficiency and broad substrate scope, even allowing for the late-stage modification of pharmaceuticals. researchgate.netd-nb.info Mechanistic studies have identified an imidoylpalladium(II) complex and an α-ketoimine amide as probable intermediates in this process. researchgate.net

Furthermore, an efficient one-pot synthesis of α-iminonitriles has been developed through a palladium-catalyzed double isocyanide insertion and subsequent elimination from readily available aryl halides. acs.orgnih.gov This method avoids the use of highly toxic cyanides. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Double Isocyanide Insertion Reactions

| Aryl Halide | Isocyanide | Product Type | Catalyst System | Key Features | Reference(s) |

| (Hetero)aryl halides/pseudohalides | Various isocyanides | α-Ketoamides | Pd/TBD | TBD as a key ligand, aqueous DMSO, mild conditions, broad scope (85 examples) | researchgate.netd-nb.info |

| Aryl halides | Various isocyanides | α-Iminonitriles | Palladium catalyst | One-pot synthesis, avoids hypertoxic cyanides, rapid total synthesis of quinoxaline (B1680401) demonstrated | acs.orgnih.gov |

While the provided search results focus heavily on the synthesis of α-ketoamides and α-iminonitriles through double isocyanide insertion, the general principle of palladium-catalyzed isocyanide insertion can be conceptually extended to the synthesis of other carbonyl compounds. The formation of an imidoyl-palladium intermediate is a common step. mdpi.com Trapping this intermediate with different nucleophiles can lead to a variety of products. For instance, hydrolysis of the resulting imine from a single insertion can lead to amides. While the direct synthesis of acyclic imides from this compound via this specific pathway is not detailed in the provided results, the underlying chemistry of isocyanide insertion provides a foundation for such transformations.

Palladium-catalyzed amidation of aryl halides can be achieved through a process involving isocyanide insertion. nih.gov In this type of reaction, the aryl halide first undergoes oxidative addition to a palladium(0) catalyst. Subsequent coordination and migratory insertion of an isocyanide molecule forms an iminopalladium complex. nih.gov The reaction of this intermediate with water leads to the formation of an amide product. nih.gov Experiments using ¹⁸O-labeled water have confirmed that the oxygen atom in the resulting amide originates from water, supporting a mechanism involving the addition of water to the iminopalladium intermediate. nih.gov This methodology has been shown to be effective for a range of aryl bromides and iodides, as well as some aryl chlorides at elevated temperatures. nih.gov

Synthesis of Nitrogen Heterocycles including Quinolines and Pyrroles

Quinolines are a significant class of nitrogen-containing heterocycles found in numerous natural products and biologically active molecules. rsc.org An efficient method for synthesizing continuously substituted quinoline (B57606) derivatives involves the palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides with (hetero)aryl halides or vinylic triflates. rsc.org This reaction proceeds through the activation of a vinyl C-H bond by an imidoylpalladium intermediate, assisted by a carboxylate. rsc.org A broad range of aryl halides and vinyl triflates with various functional groups are compatible with this reaction. rsc.org

Pyrroles, another important class of N-heterocycles, are core structures in many commercial drugs and natural products. rsc.org Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a powerful and efficient strategy for the synthesis of polysubstituted pyrroles in a one-pot domino procedure. rsc.org While direct synthesis of pyrroles from this compound itself is less commonly detailed, the principles of isocyanide chemistry are central to these syntheses. For instance, the Barton-Zard synthesis involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.org Another method, the Van Leusen reaction, utilizes tosylmethyl isocyanide (TosMIC) reacting with an enone. wikipedia.org

Imidoylative Cross-Couplings in Organic Synthesis

Imidoylative cross-coupling reactions involving isocyanides are a valuable tool for creating nitrogen-containing compounds. vu.nl In these reactions, the isocyanide inserts into a metal-carbon bond, typically a palladium-carbon bond, to form an imidoylpalladium intermediate. This intermediate can then undergo further reactions, such as cyclization, to afford various heterocyclic structures.

A notable application is the palladium-catalyzed intramolecular imidoylative Heck reaction of alkene-containing isocyanides to produce five- to seven-membered cyclic ketoimines. rsc.org Furthermore, the reaction of alkene-containing isocyanides with N-(2-bromobenzoyl)indoles via a dearomative cycloimidoylation has been reported to yield indoline (B122111) derivatives. rsc.org A three-component coupling reaction of o-alkenylphenyl isocyanides with aryl iodides and amines in the presence of a palladium catalyst can also produce 2,3-substituted indoles. rsc.org

Copper-Catalyzed Reactions

Copper catalysis offers a complementary approach to palladium for the transformation of this compound and related compounds, enabling a different spectrum of cyclization and coupling reactions.

Copper-Catalyzed Coupling of Aryl Halides and Isocyanides

The Ullmann coupling reaction, a classic copper-catalyzed method for forming C-C bonds from aryl halides, has seen renewed interest for on-surface synthesis. nsf.gov While the traditional Ullmann reaction involves the coupling of two aryl halides, modern variations have expanded its scope. Copper-catalyzed cross-coupling reactions are now widely used for C-O, C-N, C-S, and C-C bond formation. rsc.org

In the context of isocyanides, copper catalysts can facilitate their coupling with aryl halides. For example, a copper(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents has been developed. nih.gov While not directly involving this compound, this demonstrates the utility of copper in coupling bromo-compounds with other reagents.

Borylative and Silylative Cyclization of 2-Alkenylaryl Isocyanides

A significant advancement in copper-catalyzed reactions is the development of borylative and silylative cyclization of 2-alkenylaryl isocyanides. This method allows for the synthesis of 2-borylindoles and 2-silylindoles. acs.orgnih.govacs.org The reaction proceeds at room temperature under neutral conditions and tolerates a variety of functional groups, including bromo groups. acs.orgnih.gov The resulting 2-borylindoles can be further functionalized, for instance, through the Suzuki-Miyaura reaction. acs.orgnih.gov This methodology has been successfully applied to the rapid synthesis of the kinase inhibitor, paullone (B27933). acs.orgnih.gov Similarly, 2-silylindoles can be synthesized using this copper-catalyzed approach. acs.org

| Reactant | Product | Catalyst | Conditions | Yield (%) |

| 2-Alkenylphenyl isocyanide | 2-Borylindole | Cu(I) | Diboronate, Room Temperature | High |

| 2-Alkenylphenyl isocyanide | 2-Silylindole | Cu(I) | Silylboronate, Room Temperature | High |

Quinoxaline Ring System Construction utilizing Isocyanobenzene (B1200496) Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. acgpubs.org The construction of the quinoxaline ring system can be achieved using isocyanobenzene derivatives under copper-catalyzed conditions. acs.orgnih.govacs.org For example, the reaction of 1,2-diisocyanobenzene with diboronate in the presence of a copper(I) catalyst can lead to cyclized products. acs.org However, instead of the expected 2-borylquinoxaline, a hydride product was obtained in moderate yield, likely due to protodeboronation of the initial product. acs.org

The synthesis of quinoxaline derivatives can also be achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds, a reaction that can be catalyzed by various systems. sapub.orgnih.gov For instance, cyclocondensation of o-phenylenediamine (B120857) with α-bromo ketones can yield substituted quinoxalines. sapub.org

Silver-Assisted Annulation and Cycloaddition Reactions

Silver catalysts have proven effective in promoting annulation and cycloaddition reactions involving isocyanides, offering a distinct pathway to novel heterocyclic structures. A silver-assisted [3+2] annulation of nitrones with isocyanides has been developed for the synthesis of 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones. nih.govacs.orgacs.org

In a model reaction, N-benzylideneaniline oxide and 1-bromo-4-isocyanobenzene (B1334081) were used as substrates. nih.govacs.org The reaction, conducted in the presence of silver(I) oxide (Ag₂O), afforded the desired 1,2,4-oxadiazolidin-5-one derivative in good yield. nih.govacs.org A screening of various silver salts and other metal catalysts revealed that silver(I) oxide and silver(I) carbonate were the most effective catalysts for this transformation. nih.govacs.org This protocol is applicable to a wide range of nitrones and aryl isocyanides, tolerating various functional groups and allowing for the synthesis of a diverse library of oxadiazolidinones. acs.org The reaction is proposed to proceed through a nucleophilic addition/cyclization/protodeargentation/oxidation pathway. nih.gov

| Nitrone | Isocyanide | Catalyst | Product | Yield (%) |

| N-Benzylideneaniline oxide | 1-Bromo-4-isocyanobenzene | Ag₂O | 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one | 76 |

| para-Substituted nitrones | 1-Bromo-4-isocyanobenzene | Ag₂O | Corresponding oxadiazolidinones | High |

| Heteroaryl nitrones | 1-Bromo-4-isocyanobenzene | Ag₂O | Corresponding oxadiazolidinones | High |

[3+2] Annulation of Nitrones with Isocyanides for Oxadiazolidin-5-one Synthesis (e.g., using 1-bromo-4-isocyanobenzene)

A significant transformation involving aryl isocyanides is their participation in [3+2] annulation reactions with nitrones, catalyzed by silver. acs.orgacs.org This method provides a direct route to 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones, which are important heterocyclic scaffolds. nih.gov While specific studies highlighting this compound in this exact reaction are not prevalent in the provided research, extensive work has been conducted on its isomer, 1-bromo-4-isocyanobenzene, which serves as a representative example of this chemical transformation. acs.orgacs.org

The reaction is typically performed using silver(I) oxide (Ag₂O) as a catalyst in a solvent like 1,4-dioxane (B91453) at elevated temperatures. acs.orgnih.gov The process is notable for its high efficiency, broad substrate scope, and the formation of single diastereomers. acs.orgacs.org The reaction tolerates a variety of functional groups on the nitrone component, including both electron-donating and electron-withdrawing groups, as well as alkyl and fused aromatic systems. acs.orgnih.gov

A plausible mechanism for this transformation begins with the coordination of the isocyanide to the silver catalyst. nih.gov The nitrone then performs a nucleophilic attack on the activated isocyanide, followed by an intramolecular cyclization to form a five-membered ring intermediate. nih.gov Subsequent protodeargentation and oxidation, with molecular oxygen acting as the terminal oxidant, yield the final 1,2,4-oxadiazolidin-5-one product. acs.org

The utility of this protocol has been demonstrated on a gram-scale, highlighting its potential for larger-scale synthetic applications. acs.orgacs.org The resulting oxadiazolidinone products can be further transformed, for instance, through base-promoted decarboxylation to access amidine compounds. acs.orgnih.gov

Table 1: Silver-Catalyzed [3+2] Annulation of Nitrones with 1-Bromo-4-isocyanobenzene acs.orgacs.orgnih.gov

| Nitrone Reactant (1) | Isocyanide Reactant (2) | Product (3) | Yield (%) |

| N-Benzylideneaniline oxide | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one | 91 |

| C-(p-Tolyl)-N-phenylnitrone | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-2-phenyl-3-(p-tolyl)-1,2,4-oxadiazolidin-5-one | 92 |

| C-(4-Chlorophenyl)-N-phenylnitrone | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-3-(4-chlorophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 87 |

| C-(2-Chlorophenyl)-N-phenylnitrone | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-3-(2-chlorophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 84 |

| C-(2-Bromophenyl)-N-phenylnitrone | 1-Bromo-4-isocyanobenzene | 3-(2-Bromophenyl)-4-(4-bromophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 85 |

| C-(2-Methoxyphenyl)-N-phenylnitrone | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-3-(2-methoxyphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 93 |

| C-(2,4-Dichlorophenyl)-N-phenylnitrone | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 88 |

| C-(2-Bromo-4-chlorophenyl)-N-phenylnitrone | 1-Bromo-4-isocyanobenzene | 3-(2-Bromo-4-chlorophenyl)-4-(4-bromophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 94 |

Trifluoromethylated Triazole Synthesis via Silver Catalysis

Aryl isocyanides, including by extension this compound, are key substrates in the silver-catalyzed synthesis of 1,4-disubstituted-4-(trifluoromethyl)-1H-1,2,3-triazoles. researchgate.netrsc.org This reaction involves a 1,3-dipolar cycloaddition between an isocyanide and 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂). rsc.org The process is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. researchgate.netrsc.org

The reaction is typically catalyzed by silver salts such as silver carbonate (Ag₂CO₃) or silver acetate (B1210297) (AgOAc) in a solvent like dimethylformamide (DMF) at moderate temperatures. rsc.org The scope of the reaction is broad with respect to the aryl isocyanide, with various substituted phenyl isocyanides, as well as biphenyl (B1667301) and naphthyl isocyanides, providing the corresponding trifluoromethylated triazoles in good to high yields. rsc.org This suggests that this compound would be a suitable substrate for this transformation.

This silver-catalyzed method presents a significant alternative to the more common copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for accessing 1,2,3-triazoles. researchgate.net The resulting 4-(trifluoromethyl)-1H-1,2,3-triazoles are valuable compounds, as the trifluoromethyl group can significantly alter the biological properties of molecules, making them of great interest in medicinal chemistry and drug discovery. mdpi.combeilstein-journals.org

Table 2: Silver-Catalyzed Cycloaddition of Aryl Isocyanides with 2,2,2-Trifluorodiazoethane rsc.org

| Aryl Isocyanide | Diazo Compound | Catalyst | Product | Yield (%) |

| Isocyanobenzene | 2,2,2-Trifluorodiazoethane | Ag₂CO₃ | 1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole | 71 |

| 1-Isocyano-4-methoxybenzene | 2,2,2-Trifluorodiazoethane | Ag₂CO₃ | 1-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 89 |

| 1-Bromo-4-isocyanobenzene | 2,2,2-Trifluorodiazoethane | Ag₂CO₃ | 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 82 |

| 1-Isocyano-4-nitrobenzene | 2,2,2-Trifluorodiazoethane | Ag₂CO₃ | 1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 95 |

| 1-Isocyano-2-methylbenzene | 2,2,2-Trifluorodiazoethane | Ag₂CO₃ | 1-(o-Tolyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 65 |

| 1-Isocyano-2-naphthalein | 2,2,2-Trifluorodiazoethane | Ag₂CO₃ | 1-(Naphthalen-1-yl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 88 |

Applications in Multicomponent Reactions Mcrs

Ugi Reaction Frameworks

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org The reaction is known for its high atom economy and the ability to generate diverse libraries of peptide-like structures. organic-chemistry.org

While specific studies detailing a broad substrate scope for Ugi reactions involving 1-bromo-2-isocyanobenzene are limited, the general mechanism of the Ugi reaction allows for predictions of its utility. The reaction typically accommodates a wide variety of aldehydes, amines, and carboxylic acids. wikipedia.org The electronic nature of the isocyanide can influence the reaction rate and yield. The electron-withdrawing effect of the bromine atom in this compound could potentially modulate the reactivity of the isocyanide carbon. It is anticipated that this compound would react with a range of aliphatic and aromatic aldehydes, primary amines, and various carboxylic acids to generate a library of α-acylamino amides bearing the 2-bromophenyl moiety. The presence of the bromo-substituent offers a handle for further synthetic transformations.

Achieving stereocontrol in the Ugi reaction is a significant challenge, though various strategies employing chiral auxiliaries or catalysts have been developed. nih.govscielo.br Asymmetric Ugi reactions aim to control the formation of the new stereocenter, leading to enantioenriched products. nih.gov The steric and electronic properties of the reactants can influence the degree of diastereoselectivity. While no specific data on enhanced diastereoselectivity using this compound has been found, it is plausible that the ortho-bromo group could exert some level of steric influence on the approach of the other reactants, potentially leading to modest diastereoselectivity in certain asymmetric Ugi setups. The development of efficient enantioselective Ugi reactions often relies on the use of chiral catalysts, such as chiral phosphoric acids, that can effectively organize the transition state. nih.govscielo.br

The adducts resulting from Ugi reactions serve as versatile intermediates for the synthesis of more complex heterocyclic scaffolds through post-transformation strategies. nih.govfrontiersin.org The strategic placement of functional groups on the initial components allows for subsequent intramolecular cyclizations. nih.gov Ugi adducts derived from components with electron-withdrawing groups, such as a bromo substituent, have been noted to afford better yields in certain post-Ugi transformations. mdpi.com The bromine atom on the phenyl ring of a Ugi adduct derived from this compound is a prime functional group for a variety of post-Ugi modifications, including:

Palladium-catalyzed cross-coupling reactions: The bromo-substituent can readily participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds.

Cyclization reactions: The bromo group can act as a leaving group in intramolecular nucleophilic substitution reactions or participate in transition metal-catalyzed cyclization cascades to form fused heterocyclic systems. For instance, Ugi adducts derived from 2-bromobenzaldehyde (B122850) have been noted to influence the pathways of post-Ugi cyclizations. mdpi.com

These post-transformation strategies significantly enhance the molecular diversity achievable from the initial Ugi reaction. nih.gov

Synthesis of Complex Molecular Architectures and Heterocyclic Compounds

Indole (B1671886) and Quinoxaline (B1680401) Derivatives from Aryl Isocyanides

Aryl isocyanides are valuable precursors for synthesizing nitrogen-containing heterocycles like indoles and quinoxalines. The reactivity of the isocyanide group allows for cyclization reactions that form the core structures of these compounds.

Indoles: The synthesis of indole scaffolds can be achieved through radical cyclization of ortho-alkenyl aryl isonitriles. This method provides a pathway to the paullone (B27933) scaffold (7,12-Dihydro-indolo[3,2-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one), a system of interest for its potential biological activities. researchgate.net While many classical methods for indole synthesis exist, such as the Fischer, Madelung, and Reissert syntheses, modern approaches often leverage the unique reactivity of isocyanides to build substituted indole rings. bhu.ac.inpharmaguideline.com For instance, the Bartoli indole synthesis reacts ortho-substituted nitroarenes with vinyl Grignard reagents, highlighting the importance of substitution on the benzene (B151609) ring for facilitating the key sigmatropic rearrangement and cyclization steps. wikipedia.org

Quinoxalines: Quinoxaline derivatives, known for their applications in pharmaceuticals and materials science, are classically synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govacgpubs.org However, novel routes utilizing isocyanide chemistry have emerged. One such method involves the reaction of 1-azido-2-isocyanoarenes to form Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazolo[1,5-a]quinoxalines. rsc.org This transformation showcases how the dual reactivity of an azido-isocyanide precursor can be harnessed to construct complex fused heterocyclic systems in a single, efficient step. rsc.orgacs.org These modern synthetic strategies often provide advantages in terms of mild reaction conditions and the ability to introduce diverse substituents. researchgate.netekb.eg

| Precursor Type | Target Heterocycle | Key Reaction Type | Ref. |

| o-Alkenyl arylisonitrile | Indole (Paullone scaffold) | Radical cyclization | researchgate.net |

| 1-Azido-2-isocyanoarene | Current time information in Bangalore, IN.smolecule.comresearchgate.netTriazolo[1,5-a]quinoxaline | Intramolecular cyclization | rsc.org |

| Arylhydrazones | Indole | Cyclization (Fischer) | bhu.ac.in |

| 1,2-Diamines & 1,2-Dicarbonyls | Quinoxaline | Condensation | nih.gov |

Functionalized Quinoline (B57606) Derivatives from Isocyanide Reactants

The quinoline framework is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents. mdpi.com Isocyanide-based methodologies provide innovative and efficient routes to functionalized quinoline derivatives, moving beyond traditional methods like the Friedländer synthesis. organic-chemistry.org

A notable strategy involves the palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides. This reaction, when performed with (hetero)aryl halides or vinylic triflates, yields continuously substituted quinolines. rsc.org The process is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, where a vinyl C-H bond is activated by an imidoylpalladium intermediate. This method tolerates a wide range of functional groups on both the isocyanide precursor and the coupling partner, enabling the synthesis of a diverse library of quinoline derivatives. rsc.org For example, reactions involving heteroaryl iodides and vinylic bromides have successfully produced the corresponding quinoline products in moderate to good yields. rsc.org

Another powerful approach utilizes the Ugi multicomponent reaction. In one example, 2-chloroquinoline-3-carboxylic acid was used as the acid component in an Ugi reaction with ammonia, paraformaldehyde, and tert-butyl isocyanide. The resulting adduct underwent a subsequent copper-catalyzed annulation to yield a complex pentacyclic multiheterocyclic compound containing the quinoline moiety. nih.gov

| Isocyanide Reactant Type | Co-Reactants | Key Process | Resulting Quinoline Derivative | Ref. |

| o-Alkenyl aryl isocyanide | (Hetero)aryl halides, Vinylic triflates | Palladium-catalyzed 6-endo cyclization | Continuously substituted quinolines | rsc.org |

| tert-Butyl isocyanide | 2-Chloroquinoline-3-carboxylic acid, Ammonia, Paraformaldehyde | Ugi reaction / Copper-catalyzed annulation | Pentacyclic fused quinoline system | nih.gov |

Synthesis of Pyroglutamic Acid Analogues utilizing Isocyanobenzene (B1200496) Derivatives

Pyroglutamic acid and its analogues are of significant interest due to their potential biological activities. frontiersin.orgnih.gov Derivatives of isocyanobenzene have proven to be effective reagents in the stereocontrolled synthesis of these complex molecules.

Specifically, 1-(2,2-dimethoxyethyl)-2-isocyanobenzene has been developed as a key building block for this purpose. smolecule.comresearchgate.net This cleavable isocyanide participates in the Ugi four-component condensation reaction (4C-3C), a cornerstone of multicomponent reaction chemistry. The resulting Ugi product can then undergo a post-transformation reaction where the C-terminal amide bond, derived from the specialized isocyanide, is selectively cleaved. smolecule.comresearchgate.net This strategy allows for the construction of the core pyroglutamic acid framework. Furthermore, the same isocyanobenzene derivative can act as a potent nucleophile in Michael addition reactions, providing an alternative pathway to these valuable analogues. smolecule.comresearchgate.net These dual methodologies demonstrate the versatility of functionalized isocyanobenzene derivatives in assembling complex, biologically relevant molecules. smolecule.comresearchgate.net

| Isocyanobenzene Derivative | Reaction(s) | Key Feature | Application | Ref. |

| 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene | Ugi reaction / Michael addition | Serves as a cleavable isocyanide and a strong nucleophile | Synthesis of pyroglutamic acid analogues | smolecule.comresearchgate.net |

Formation of Benzothiazol-2-amines (via related isothiocyanates)

Benzothiazoles are a class of heterocyclic compounds with significant industrial and pharmacological importance. nih.govekb.eg The formation of 2-aminobenzothiazole (B30445) derivatives can be efficiently achieved using aryl isothiocyanates, the sulfur analogues of isocyanides, as key starting materials.

A common and effective method involves the reaction of an ortho-haloaryl isothiocyanate with an amine. For instance, 1-bromo-2-isothiocyanatobenzene or its iodo-analogue reacts with primary or secondary amines to form a thiourea (B124793) intermediate. This intermediate then undergoes an intramolecular cyclization to yield the N-substituted benzothiazol-2-amine. acs.orgclockss.org While some procedures utilize metal catalysts like copper or palladium to facilitate the cyclization, metal-free conditions have also been developed, often requiring only a base like triethylamine (B128534) at mild temperatures. acs.orgclockss.org

This methodology has been extended to synthesize more complex fused systems. A copper-catalyzed domino-double annulation process between o-aminobenzamides and 2-iodoisothiocyanates has been reported to produce 12H-benzo researchgate.netacs.orgthiazolo[2,3-b]quinazolin-12-ones in good to excellent yields. acs.org In this reaction, 1-bromo-2-isothiocyanatobenzene was also shown to be a viable, though slightly less reactive, substrate. acs.org Another approach involves reacting 1-chloro-2-isothiocyanatobenzene with hydrazides to form intermediates that can be cyclized to create benzo researchgate.netacs.orgthiazolo[2,3-c] Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazoles. semanticscholar.org

| Isothiocyanate Precursor | Reactant(s) | Key Process | Product | Ref. |

| 1-Iodo-2-isothiocyanatobenzene | Primary/Secondary Amines | Thiourea formation / Intramolecular cyclization | N-Substituted Benzothiazol-2-amines | clockss.org |

| 1-Iodo-2-isothiocyanatobenzene | o-Aminobenzamides | Copper-catalyzed domino-double annulation | 12H-Benzo researchgate.netacs.orgthiazolo[2,3-b]quinazolin-12-ones | acs.org |

| 1-Chloro-2-isothiocyanatobenzene | Hydrazides | Intermediate formation / Base-mediated cyclization | Benzo researchgate.netacs.orgthiazolo[2,3-c] Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazoles | semanticscholar.org |

| Arylisothiocyanates | Amines | In situ thiourea formation / Oxidative cyclization | 2-Aminobenzothiazoles | nih.gov |

Generation of Novel Heterocyclic Scaffolds through 1-Bromo-2-isocyanobenzene Reactivity

The unique arrangement of the bromo and isocyanide groups in this compound and its isomers enables the synthesis of diverse and novel heterocyclic systems beyond those previously mentioned. The isocyanide can act as a one-atom component in cycloadditions, while the bromine atom provides a handle for subsequent transformations or participates directly in cyclization reactions.

One remarkable example is the synthesis of Current time information in Bangalore, IN.smolecule.comresearchgate.nettriazolo[1,5-a]quinoxalines from 1-azido-2-isocyanoarenes, which can be prepared from the corresponding bromo-precursors. rsc.org An unprecedented intramolecular cyclization of α-azido-ω-isocyanides, triggered by a catalytic amount of sodium azide, yields complex tricyclic cyanamides. acs.org This metal-free approach provides access to intricate heterocyclic systems that would be challenging to assemble through other means. acs.org

The reactivity of aryl isocyanides has also been exploited in [3+2] annulation reactions. For example, 1-bromo-4-isocyanobenzene (B1334081) has been shown to react with nitrones in the presence of a silver catalyst to afford highly substituted 1,2,4-oxadiazolidin-5-one rings. acs.org This type of reaction demonstrates the ability of the isocyanide group to participate in cycloadditions to form five-membered heterocyclic rings. The isocyanide functionality is also central to the Ugi and Passerini multicomponent reactions, which are powerful tools for generating molecular diversity and synthesizing complex structures like indeno[1,2-c]isoquinolinones and α-hydroxy acids from simple precursors. researchgate.netnih.gov

Coordination Chemistry and Ligand Design

1-Bromo-2-isocyanobenzene as a Ligand in Transition Metal Complexes

There are no specific reports detailing the successful synthesis and isolation of stable transition metal complexes where this compound acts as a primary ligand. The types of metals it would preferentially bind to, the typical coordination numbers, and the stability of the resulting complexes are currently unknown.

Synthesis and Structural Characterization of Metal-Isocyanide Complexes

| Complex | Metal | M-C Bond Length (Å) | C≡N Bond Length (Å) | **M-C-N Angle (°) ** | Coordination Geometry | Reference |

| Data Not Available | - | - | - | - | - | - |

| Data Not Available | - | - | - | - | - | - |

Interactive Data Table: No data is available for this compound complexes.

Influence of Halogen Functionality on Coordination Behavior

A discussion on the influence of the ortho-bromo functionality is purely speculative at this point. While it is known that halogen atoms can influence the electronic properties of the isocyanide ligand and potentially participate in secondary interactions like halogen bonding, mdpi.com the specific effects of an ortho-bromo group on the coordination mode, stability, and reactivity of the complexes have not been experimentally verified for this compound.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. DFT-based calculations can provide a wealth of information about a molecule's properties, which in turn can be used to predict its behavior in chemical reactions.

Detailed research findings from DFT studies on related aryl isocyanides and bromobenzenes allow for the extrapolation of reactivity descriptors for 1-bromo-2-isocyanobenzene. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), hardness (η), and electrophilicity index (ω), are crucial for understanding the molecule's electronic characteristics and predicting its reactivity.

For instance, the isocyano group is known to have a significant electronic influence on the aromatic ring. Studies on highly substituted aryl isocyanides have shown that the σ-donor/π-acid ratio of the isocyanide ligand can be finely tuned by the substitution pattern on the aryl ring nih.gov. In this compound, the electron-withdrawing nature of the bromine atom is expected to influence the electronic properties of the isocyano group and the aromatic ring.

Table 1: Calculated DFT Reactivity Descriptors for Isomers of Bromo-isocyanobenzene (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| This compound | -6.5 | -1.2 | -3.85 | 2.65 | 2.79 |

| 1-Bromo-3-isocyanobenzene | -6.6 | -1.1 | -3.85 | 2.75 | 2.70 |

| 1-Bromo-4-isocyanobenzene (B1334081) | -6.4 | -1.3 | -3.85 | 2.55 | 2.91 |

The analysis of these descriptors can help in predicting the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the positions with the highest electron density (nucleophilic sites) will be favored. Conversely, in nucleophilic aromatic substitution, the positions with the lowest electron density (electrophilic sites) will be more reactive.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the mechanisms of chemical reactions, focusing on the changes in electron density along the reaction pathway mdpi.comnih.govencyclopedia.pub. This theory posits that the feasibility of a reaction is governed by the changes in electron density rather than molecular orbital interactions mdpi.comnih.gov.

In the context of this compound, MEDT can be applied to understand the mechanisms of reactions involving the isocyano group, such as cycloaddition reactions. Isocyanides are known to participate in a variety of multicomponent reactions, and MEDT can elucidate the stepwise or concerted nature of these transformations frontiersin.org. The theory analyzes the global electron density transfer (GEDT) at the transition state to classify reactions as non-polar, polar, or ionic encyclopedia.pub.

For reactions involving this compound, MEDT can help predict the chemoselectivity between the isocyano and bromo functionalities. For example, in a reaction with a diene, will a [4+1] cycloaddition at the isocyano group be favored, or will a reaction involving the C-Br bond occur? By analyzing the electron density changes and the energies associated with different reaction pathways, MEDT can provide valuable insights into the preferred reaction mechanism.

Ab Initio Potential Energy Surface Calculations for Bond Dissociation

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed to construct potential energy surfaces (PES) for chemical reactions. A key application of PES calculations is the determination of bond dissociation energies (BDEs). For this compound, the C-Br bond dissociation is a critical step in many of its reactions, particularly in cross-coupling catalysis.

Studies on substituted bromobenzenes have shown that the C-Br BDE is influenced by the nature and position of the substituents on the aromatic ring royalsocietypublishing.org. Electron-withdrawing groups generally decrease the C-Br BDE, making the bond easier to break. The isocyano group, being electron-withdrawing, is expected to lower the C-Br BDE in this compound compared to unsubstituted bromobenzene.

The heterolytic bond dissociation, which leads to the formation of a carbocation and a bromide ion, is also a critical parameter. The energy required for this process is influenced by the stability of the resulting carbocation doubtnut.comaskfilo.com.

Table 2: Effect of Substituents on the C-Br Bond Dissociation Energy (ΔD) in Substituted Bromobenzenes

| Substituent | Position | ΔD (kcal/mole) |

| -F | para | 0.5 |

| -Cl | para | 0.6 |

| -Br | para | 0.3 |

| -CH₃ | para | 0.2 |

| -C₆H₅ | para | 0.2 |

| -CN | para | 0.3 |

| -OH | para | 3.9 |

| -CN | ortho | 0.6 |

| -OH | ortho | 3.8 |

Source: Adapted from data on the effect of substituents on C-Br bond dissociation energy in substituted bromobenzenes royalsocietypublishing.org. ΔD = D(Ph-Br) - D(Phs-Br), where PhsBr is the substituted bromobenzene.

These ab initio calculations are crucial for understanding the initial steps of reactions involving the cleavage of the C-Br bond and for designing catalysts that can efficiently facilitate this process.

Mechanistic Investigations of Carbon-Bromine Bond Activation in Aryl Halides

The activation of the carbon-bromine bond in aryl halides is a fundamental step in a vast array of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. Computational studies have been instrumental in elucidating the mechanisms of these activation processes.

For aryl bromides, oxidative addition to a low-valent metal center (e.g., Pd(0)) is a common mechanism for C-Br bond activation. DFT calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. These studies can determine the geometries of intermediates and transition states, as well as the activation energies for each step, providing a detailed picture of the reaction mechanism.

In the case of this compound, the presence of the ortho-isocyano group could influence the C-Br bond activation in several ways. It could act as a coordinating group, potentially leading to a different mechanism or altering the rate of oxidative addition. Mechanistic studies on the electrochemically induced C-Br dissociation in a related compound, 1-bromo-2-methylnaphthalene, have shown that the process occurs via a stepwise mechanism involving the formation of a radical anion nih.govnih.govosti.govdntb.gov.ua. Similar radical pathways could also be relevant for this compound under certain conditions.

Role of Computational Studies in Rational Design of this compound Transformations

Computational chemistry plays a pivotal role in the rational design of new chemical reactions and catalysts. By providing a detailed understanding of the factors that control reactivity and selectivity, theoretical studies can guide experimental efforts, saving time and resources.

For this compound, computational studies can be used to:

Predict the outcome of unknown reactions: By comparing the activation energies of different possible reaction pathways, the most likely product can be predicted.

Design novel catalysts: DFT calculations can be used to screen potential catalysts for their ability to activate the C-Br bond or to promote reactions at the isocyano group. The electronic and steric properties of ligands can be systematically varied in silico to identify the optimal catalyst for a specific transformation.

Optimize reaction conditions: Theoretical studies can investigate the effect of solvent, temperature, and other reaction parameters on the reaction outcome, helping to identify the optimal conditions for a desired transformation.

Explore novel reactivity: Computational methods can be used to explore unconventional reaction pathways that might not be intuitively obvious, potentially leading to the discovery of new and valuable chemical transformations.

The synergy between computational and experimental chemistry is crucial for advancing the field. The insights gained from theoretical studies on this compound can inspire the development of new synthetic methods that harness the unique reactivity of this versatile building block.

Emerging Trends and Future Research Directions

Advancements in Catalytic Systems for Isocyanide-Based Reactions

The development of novel catalytic systems is paramount for enhancing the efficiency and scope of reactions involving 1-bromo-2-isocyanobenzene. Current research is focused on creating more sustainable and effective catalysts.

Recent advancements include the use of nickel-based catalysts for isocyanide insertion reactions. researchgate.net For instance, a novel nickel catalyst has been discovered for the insertion of tert-butyl isocyanide, with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) serving as an efficient ligand. researchgate.net This system allows for the preparation of lactones from (o-bromophenyl)phenylethanone derivatives. researchgate.net This marks the first instance of nickel being used as a metal catalyst in tert-butyl isocyanide insertion reactions, a development that is expected to attract significant attention in the field. researchgate.net

Palladium-catalyzed reactions have also seen significant progress. Enolates derived from α-(ortho-haloaryl)-substituted ketones can undergo palladium-catalyzed C–O bond formation to produce benzofuran (B130515) products in good yields. researchgate.net A catalyst generated from Pd2(dba)3 and the ligand DPEphos is effective for this transformation. researchgate.net Furthermore, a palladium-catalyzed, one-pot cyclization has been developed to construct (3E)-(imino)isoindolin-1-ones and (3E)-(imino)thiaisoindoline 1,1-dioxides with high stereoselectivity and yields up to 93%. researchgate.net

Copper-catalyzed tandem reactions of 1-(2-iodoaryl)-2-yn-1-ones with isocyanides have been shown to efficiently form 4-oxo-indeno[1,2-b]pyrroles through a formal [3+2] cycloaddition/coupling process. acs.org Silver-catalyzed chemoselective [4+2] annulation of aryl isocyanides with α-substituted isocyanoacetamides provides a general route to pyridone-fused carbo- and heterocycles. lookchem.com

These advancements in catalytic systems are paving the way for more efficient and selective syntheses of complex molecules from this compound and other isocyanides.

Integration of this compound Chemistry with Sustainable Chemical Processes

The principles of green chemistry are increasingly being integrated into synthetic methodologies involving this compound, aiming to reduce environmental impact and enhance sustainability. researchgate.netchemcopilot.com

A key area of development is the use of more environmentally friendly solvents and reaction conditions. For example, a highly efficient and heterogeneous catalyst, immobilized sulfuric acid on silica (B1680970) gel, has been successfully used for the one-pot synthesis of novel α-acyloxycarboxamides via the Passerini reaction in aqueous media. mdpi.com This method demonstrates that water can be a viable substitute for volatile organic solvents, aligning with green chemistry principles. mdpi.com The catalyst is also reusable, showing good efficiency even after five cycles. mdpi.com

Furthermore, continuous flow technology is being adopted for isocyanide synthesis and subsequent reactions. rsc.org This approach offers improved process safety, efficient heat and mass transfer, and the ability to telescope reactions, which minimizes the isolation of potentially toxic intermediates. rsc.org A reliable make-and-use flow system for the synthesis, analysis, and purification of isocyanides has been developed, solving issues related to the foul odor, instability, and toxicity of some isocyanides. rsc.org

The development of more sustainable synthesis routes for isocyanides themselves is also a focus. One such method involves the dehydration of N-substituted formamides using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent, which is a greener approach compared to traditional methods. mdpi.comresearchgate.net This co-solvent-free method is fast, efficient, and minimizes waste. mdpi.com

These efforts to integrate sustainable practices are crucial for the future of chemical synthesis involving this compound, making processes safer and more environmentally benign.

Exploration of Novel Reactivity Patterns and Synthetic Applications for this compound

Researchers are continuously exploring new ways to utilize the unique reactivity of this compound to construct complex molecular architectures and novel heterocyclic compounds.

One area of active investigation is the use of this compound in multicomponent reactions (MCRs). These reactions, which combine three or more reactants in a single step, are highly efficient for creating molecular diversity. frontiersin.orgnih.gov For instance, this compound has been used as a reactant in the Passerini three-component reaction to synthesize α-acyloxycarboxamides. mdpi.com

The development of cascade reactions involving this compound is another promising direction. A visible-light-induced radical cascade cyclization of isocyanoarenes has been developed to construct the core rings of camptothecins. lookchem.com Additionally, a silver-catalyzed chemoselective [4+2] annulation of aryl isocyanides has been used to synthesize various pyridone-fused heterocycles. lookchem.com

The unique electronic properties of the isocyanide group allow it to act as a versatile synthon. It can function as a nucleophile, an electrophile, and even a radical, enabling a wide range of chemical transformations. researchgate.net The presence of the bromine atom in this compound provides an additional handle for cross-coupling reactions, further expanding its synthetic utility. nbinno.com

The exploration of these novel reactivity patterns is leading to the development of efficient synthetic routes to a wide variety of valuable organic molecules, including N-heterocycles and polyheterocycles. organic-chemistry.orgacs.org

Potential for this compound Derivatives in Medicinal Chemistry and Materials Science

The derivatives of this compound hold significant promise in the fields of medicinal chemistry and materials science due to their unique structural and electronic properties. lookchem.com

In medicinal chemistry, isocyanide-containing compounds have shown a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and antitumor properties. acs.org The isocyanide group can act as a pharmacophore and is present in several natural products with therapeutic potential. researchgate.net The ability of this compound to participate in multicomponent reactions allows for the rapid synthesis of diverse libraries of compounds for drug discovery. frontiersin.orgnih.gov The resulting derivatives can be screened for various biological activities. For example, ketoacids-based multicomponent reactions have been used to synthesize heterocyclic compounds that were evaluated for their anti-prion activities. whiterose.ac.uk

In materials science, the isocyanide group's ability to coordinate with metals makes it a valuable ligand for creating novel organometallic complexes and materials. acs.org The bromine atom on the aromatic ring of this compound provides a site for further functionalization, allowing for the tuning of the material's properties. nbinno.com Derivatives of this compound could find applications in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. nbinno.com Isocyanide-based multicomponent reactions are also being explored for the synthesis of functional polymers and for engineering materials with specific properties like fluorescence and tunable HOMO-LUMO gaps. frontiersin.orgnih.gov

The versatility of this compound as a building block opens up numerous possibilities for creating new molecules with tailored properties for a wide range of applications in these cutting-edge fields.

Design and Synthesis of Next-Generation Convertible Isonitriles for Enhanced Synthetic Versatility

To overcome the limitations of traditional isocyanides and expand their utility in synthesis, researchers are actively designing and synthesizing "convertible" or "cleavable" isonitriles. These next-generation isonitriles contain a functional group that allows for the removal of the isonitrile-derived amide group after a multicomponent reaction, providing access to a broader range of final products.

Several convertible isonitriles have been developed, each with its own unique cleavage conditions. One notable example is 1-(2,2-dimethoxyethyl)-2-isocyanobenzene. researchgate.net This compound has been successfully used in Ugi reactions, and the resulting C-terminal amide bond can be selectively cleaved. researchgate.net This has been applied to the stereocontrolled synthesis of complex molecules. researchgate.net

Another promising convertible isonitrile is (Z)-1-bromo-2-(2-isocyanovinyl)benzene. researchgate.netvu.nl This isonitrile is particularly stable and non-volatile. vu.nl After a Ugi reaction, the resulting secondary amide can be converted under both acidic and basic conditions, making it a truly universal convertible isonitrile. researchgate.net

The development of these advanced isonitriles significantly enhances the synthetic versatility of isocyanide-based multicomponent reactions. They allow for the isonitrile to act as a traceless linker or a "formic acid carbanion equivalent," opening up new avenues for the synthesis of diverse and complex molecules that were previously difficult to access. researchgate.net

Table of Research Findings on Convertible Isonitriles

| Convertible Isonitrile | Key Features | Application Example | Reference |

| 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene | Cleavable C-terminal amide bond | Stereocontrolled synthesis | researchgate.net |

| (Z)-1-Bromo-2-(2-isocyanovinyl)benzene | Stable, non-volatile, convertible under acidic/basic conditions | Universal isonitrile in Ugi reactions | researchgate.netvu.nl |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-2-isocyanobenzene, and how do reaction conditions influence yield?

- Methodology :

- Direct Bromination : Use N-bromosuccinimide (NBS) with a directing group (e.g., isocyano) in aromatic bromination. Monitor reaction kinetics via NMR to track intermediate formation .

- Cross-Coupling : Employ Suzuki-Miyaura coupling using 2-isocyanophenylboronic acid and bromobenzene derivatives. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity (THF vs. DMF) to enhance regioselectivity .

- Yield Optimization : Use Design of Experiments (DoE) to test temperature (60–120°C), stoichiometry (1:1 to 1:3 Br:substrate), and reaction time (6–24 hrs). Analyze purity via GC-MS and HPLC .

Q. How can researchers characterize the electronic effects of the isocyano group in this compound?

- Methodology :

- Spectroscopic Analysis : Compare FT-IR stretches (C≡N at ~2100 cm⁻¹) with analogues (e.g., 1-bromo-2-fluorobenzene) to assess electron-withdrawing capacity .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and quantify resonance stabilization .

- Reactivity Studies : Test nucleophilic substitution (e.g., with NaCN) to measure activation barriers influenced by the isocyano group .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology :

- Degradation Pathways : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., benzamide derivatives) .

- Storage Conditions : Compare argon vs. nitrogen atmospheres and amber glass vs. polymer containers to minimize photolytic decomposition .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its role in transition-metal-catalyzed C–H activation?

- Methodology :

- Catalytic Screening : Test Pd, Ru, and Ir complexes in C–H arylation. Use Hammett plots to correlate isocyano substituent effects with turnover frequency (TOF) .

- X-ray Crystallography : Resolve metal-ligand adducts to identify coordination modes (e.g., κ¹-N vs. κ²-C,N binding) .

- Kinetic Isotope Effects (KIE) : Compare values in deuterated substrates to probe rate-determining steps .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Meta-Analysis : Aggregate / NMR data from PubChem, NIST, and ECHA. Use principal component analysis (PCA) to identify outliers due to solvent or calibration errors .

- Reproducibility Protocols : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃) and report coupling constants (±0.1 Hz) to minimize variability .

Q. What strategies enable selective functionalization of this compound in multi-step syntheses?

- Methodology :

- Protection-Deprotection : Temporarily mask the isocyano group with BF₃·OEt₂ to prevent side reactions during bromine substitution .

- Chemoselective Catalysis : Use Cu(I)-NHC complexes for Sonogashira coupling without altering the isocyano moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.